molecular formula C6H16Cl2N2O B6145304 (2-methylpiperazin-2-yl)methanol dihydrochloride CAS No. 2768326-48-1

(2-methylpiperazin-2-yl)methanol dihydrochloride

Cat. No.: B6145304
CAS No.: 2768326-48-1
M. Wt: 203.11 g/mol
InChI Key: CLDIMHZENPLEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methylpiperazin-2-yl)methanol dihydrochloride ( 2768326-48-1) is a chemical compound with a molecular formula of C6H16Cl2N2O and a molecular weight of 203.11 g/mol . This dihydrochloride salt features a piperazine ring, a fundamental scaffold in medicinal chemistry, which is substituted with both a methyl and a hydroxymethyl group . The presence of these functional groups makes it a valuable and versatile building block for chemical synthesis and drug discovery efforts. Researchers can utilize this compound in the exploration of structure-activity relationships, particularly in the development of novel pharmacologically active molecules. Piperazine derivatives are known to exhibit a wide range of biological activities and are commonly found in compounds targeting various central nervous system disorders and other therapeutic areas. The dihydrochloride salt form typically offers enhanced solubility in aqueous systems compared to the free base, facilitating its use in biological testing. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2768326-48-1

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(2-methylpiperazin-2-yl)methanol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-6(5-9)4-7-2-3-8-6;;/h7-9H,2-5H2,1H3;2*1H

InChI Key

CLDIMHZENPLEAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1)CO.Cl.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylpiperazin 2 Yl Methanol Dihydrochloride and Enantiomers

Stereoselective Synthesis Approaches to the Piperazine (B1678402) Core

The chiral center at the C2 position of the piperazine ring necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure (2-methylpiperazin-2-yl)methanol (B2808321). Various advanced strategies have been developed to achieve this, including asymmetric hydrogenation, syntheses derived from the chiral pool, catalytic asymmetric allylic alkylation, and intramolecular cyclization and ring-opening methodologies.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperazines. This approach typically involves the reduction of a prochiral pyrazine (B50134) or dihydropyrazine precursor using a chiral catalyst. Iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides has proven to be a facile method for producing a range of chiral piperazines with high enantioselectivity. For instance, 3-substituted pyrazinium salts can be hydrogenated to yield 2-substituted piperazines with up to 96% enantiomeric excess (ee). The practicality of this method is highlighted by its scalability and application in the concise synthesis of drug analogues.

Another strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides access to chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. This approach has been shown to produce piperazin-2-ones with up to 90% ee. The resulting chiral piperazin-2-one can be subsequently reduced to the desired chiral piperazine without loss of optical purity.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
Iridium-based3-Substituted Pyrazinium Salts2-Substituted PiperazinesUp to 96%
Palladium-basedPyrazin-2-olsChiral Piperazin-2-onesUp to 90%

Chiral Pool Derived Syntheses, Including Amino Acid Precursors

The use of readily available chiral starting materials, known as the chiral pool, is a common and effective strategy for the synthesis of enantiomerically pure compounds. Amino acids are particularly valuable precursors for the synthesis of chiral piperazine derivatives. For example, optically active (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025), which is commercially available, can serve as a starting point for the synthesis of differentially protected 2-(hydroxymethyl)piperazines.

One synthetic route involves the reductive amination of N-Cbz-aminoacetaldehyde with an amino acid ester, such as D-alanine methyl ester, followed by deprotection and cyclization to form a chiral piperazin-2-one. The piperazinone can then be reduced to the corresponding piperazine. This method allows for the synthesis of (R)-3-methylpiperazin-2-one with a high yield and enantiomeric excess. The reduction of the piperazinone to the piperazine can be achieved using reagents like lithium aluminum hydride.

A patent describes a method starting from optically pure amino acids, such as D-alanine, which is converted to its methyl ester hydrochloride. This is followed by a series of reactions including condensation with a benzylamine derivative and subsequent cyclization and reduction steps to yield chiral 2-methylpiperazine (B152721) derivatives.

Catalytic Asymmetric Allylic Alkylation Routes

Catalytic asymmetric allylic alkylation (AAA) has emerged as a powerful method for the construction of stereogenic centers. In the context of piperazine synthesis, palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been successfully employed to generate enantioenriched α-substituted piperazin-2-ones. These intermediates can then be reduced to the corresponding chiral piperazines.

This methodology has been shown to be effective for the synthesis of both α-secondary and α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. The use of chiral phosphine-oxazoline (PHOX) ligands in conjunction with a palladium catalyst is crucial for achieving high levels of stereocontrol. The resulting chiral piperazin-2-ones can be deprotected and reduced to provide access to novel chiral piperazine scaffolds.

Catalyst/LigandSubstrateProductEnantiomeric Excess (ee)
Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOXN-protected piperazin-2-oneα-tertiary piperazin-2-oneGood to excellent
Chiral Pd-catalyst / electron deficient PHOX ligandN⁴-Boc-protected piperazin-2-oneα,α-disubstituted piperazin-2-oneHigh

Intramolecular Cyclization and Ring-Opening Methodologies

Intramolecular cyclization and ring-opening strategies offer alternative and efficient pathways to chiral piperazines. One such method involves the intramolecular Mitsunobu reaction, which has been utilized to set the required stereochemistry in the synthesis of (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate.

Ring-opening of chiral aziridines derived from amino acids is another valuable approach. A highly regioselective boron trifluoride diethyl etherate-mediated ring-opening of N-tosyl chiral aziridines with an α-amino acid methyl ester hydrochloride, followed by a Mitsunobu cyclization, provides an efficient route to cis-2,5-disubstituted chiral piperazines. This methodology demonstrates the utility of aziridines as versatile building blocks for constructing the piperazine core.

Functionalization and Derivatization of the Methanol (B129727) Moiety

The methanol moiety of (2-methylpiperazin-2-yl)methanol provides a handle for further functionalization and derivatization, allowing for the synthesis of a diverse range of analogues. Common reactions involving the primary alcohol include esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives. For example, reaction with an acyl chloride or anhydride in the presence of a base would yield the corresponding ester.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. For instance, sodium benzylate and sodium phenoxides have been shown to react with protected piperazine precursors to yield 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines, respectively researchgate.net.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Mild oxidizing agents would yield the aldehyde, while stronger oxidizing agents would lead to the formation of the carboxylic acid, piperazine-2-carboxylic acid.

Dihydrochloride Salt Formation and Isolation Methodologies in Research

For purification, handling, and formulation purposes, basic compounds like (2-methylpiperazin-2-yl)methanol are often converted into their salt forms. The dihydrochloride salt is a common choice due to its crystalline nature and improved solubility in aqueous media.

The formation of the dihydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. A common procedure involves dissolving the piperazine derivative in a suitable organic solvent, such as ethanol, diethyl ether, or chloroform, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. For example, crude bases of piperazine derivatives have been dissolved in diethyl ether or chloroform and transformed to their dihydrochloride salts by the addition of an excess of saturated ethereal hydrogen chloride researchgate.net.

The isolation and purification of the dihydrochloride salt often involve crystallization or recrystallization. The choice of solvent is crucial for obtaining a pure crystalline product. The precipitated salt is typically washed with a cold, non-polar solvent to remove any remaining impurities and then dried under vacuum. In some cases, adjusting the pH of an aqueous solution of the piperazine derivative with concentrated hydrochloric acid can also be used to precipitate the dihydrochloride salt.

MethodDescription
Precipitation from Organic Solvent The free base is dissolved in an organic solvent (e.g., ethanol, ether) and treated with a solution of HCl in an organic solvent to precipitate the dihydrochloride salt.
Aqueous Acidification The pH of an aqueous solution of the free base is adjusted with concentrated HCl to precipitate the less soluble dihydrochloride salt.
Crystallization/Recrystallization The crude dihydrochloride salt is dissolved in a suitable solvent system at an elevated temperature and allowed to cool slowly to form pure crystals.

Optimization of Reaction Conditions and Yields in Academic Synthesis

One critical methodology in the synthesis of chiral piperazines is the asymmetric hydrogenation of pyrazine precursors. dicp.ac.cnrsc.org For instance, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones—which are then reduced to the corresponding piperazines—has been a subject of detailed optimization studies. Researchers have systematically varied the catalyst, ligand, solvent, and other reaction parameters to achieve high yields and enantioselectivity.

Key findings from academic studies on optimizing the synthesis of related chiral piperazine structures include:

Catalyst and Ligand Selection: Palladium complexes, such as Pd(OCOCF3)2, paired with chiral phosphine ligands like (R)-TolBINAP, have proven effective. The choice of ligand is crucial for achieving high enantiomeric excess (ee). dicp.ac.cn

Solvent Systems: The solvent has a significant effect on both reaction rate and stereoselectivity. benthamdirect.com A mixture of solvents, such as dichloromethane and benzene, has been found to be optimal in certain palladium-catalyzed hydrogenations. dicp.ac.cn

Pressure and Temperature: Hydrogen pressure and reaction temperature are critical variables. Pressures up to 1000 psi and temperatures around 80 °C have been utilized to drive the hydrogenation to completion with good results. dicp.ac.cn

Additives: The use of an acid co-catalyst, like p-Toluenesulfonic acid (TsOH), is often essential for activating the substrate and achieving high catalytic turnover. dicp.ac.cn

The following table summarizes the optimization of conditions for the palladium-catalyzed asymmetric hydrogenation of a model pyrazin-2-ol substrate, a key step analogous to those used in the synthesis of chiral piperazines.

EntryCatalyst/LigandSolventPressure (psi)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Pd(OCOCF3)2 / (R)-BINAPDCM1000808588
2Pd(OCOCF3)2 / (R)-TolBINAPDCM1000809290
3Pd(OCOCF3)2 / (R)-TolBINAPDCM/Benzene (1:1)1000809390
4Pd((R)-TolBINAP)2DCM/Benzene (1:1)500607885
5Pd(OCOCF3)2 / (R)-TolBINAPToluene1000808886

Another innovative approach involves the photocatalytic synthesis of 2-methylpiperazine from N-(β-hydroxypropyl)-ethylenediamine. This method highlights the importance of the catalyst support, with composite materials demonstrating superior performance.

EntryCatalystIrradiation Time (h)Conversion (%)2-Methylpiperazine Yield (%)
1TiO2 (P25)124525
2CdS123015
35 wt% TiO2–Hβ128065
45 wt% CdS–Hβ126545
5Hβ Zeolite12102

Data derived from a study on the synthesis of 2-methylpiperazine, a related structure. iitm.ac.in

These academic investigations underscore that a systematic, multi-parameter optimization is essential for developing high-yield, stereoselective syntheses of complex molecules like (2-methylpiperazin-2-yl)methanol and its enantiomers. nih.gov

Green Chemistry Principles in Synthetic Route Development

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of piperazine derivatives provides a fertile ground for the application of these principles, moving away from hazardous reagents and solvents towards more sustainable alternatives. mdpi.comgoogle.com

Key green chemistry strategies applicable to the synthesis of (2-methylpiperazin-2-yl)methanol dihydrochloride include:

Use of Greener Solvents: Traditional syntheses of piperazines often employ chlorinated solvents like dichloromethane (DCM), which are toxic and environmentally harmful. google.comnih.gov Research has focused on replacing these with safer alternatives. Toluene, for example, is considered a less toxic option than dichloroethane. google.com For certain steps, using an excess of a liquid reactant, such as piperazine itself, can serve as both a reagent and a solvent, eliminating the need for other organic solvents entirely. organic-chemistry.org Furthermore, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored as viable green alternatives to commonly used polar aprotic solvents like DMF. biotage.com

Atom Economy and Waste Reduction: Multi-step syntheses that require protecting groups can be inefficient and generate significant waste. nih.gov The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, improves atom economy and reduces the need for intermediate purification steps. nih.gov Biocatalytic methods, such as using immobilized lipases for multicomponent reactions, offer high selectivity under mild conditions and are inherently green. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. Transition-metal catalysts (e.g., palladium, iridium) are used in small amounts and can be recycled, unlike stoichiometric reagents that are consumed in the reaction and contribute to waste. dicp.ac.cnorganic-chemistry.org

Photoredox and Organic Catalysis: To circumvent the toxicity and cost associated with some transition-metal catalysts, organic photoredox catalysis has emerged as a powerful green alternative. mdpi.com These methods use light to drive chemical reactions, often under mild conditions, and avoid the use of heavy metals. researchgate.netresearchgate.netacs.org

Energy Efficiency: Employing reactions that proceed at ambient temperature and pressure, such as some photocatalytic and biocatalytic processes, significantly reduces energy consumption compared to methods requiring high temperatures and pressures. iitm.ac.inrsc.org Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. nih.gov

The following table summarizes the application of green chemistry principles to the synthesis of piperazine derivatives.

Green Chemistry PrincipleConventional Method IssueGreen Alternative/ImprovementExample/Benefit
Prevention of WasteMulti-step synthesis with intermediate purifications.One-pot procedures, multicomponent reactions.Reduces solvent use and material loss. nih.gov
Atom EconomyUse of protecting groups and stoichiometric reagents.Catalytic "borrowing hydrogen" methods, biocatalysis.Maximizes incorporation of starting materials into the final product.
Less Hazardous Chemical SynthesesUse of toxic reagents like sodium cyanoborohydride.Safer reducing agents, catalytic transfer hydrogenation.Improves operational safety and reduces toxic waste. google.com
Designing Safer SolventsUse of chlorinated solvents (DCM, dichloroethane).Toluene, 2-MeTHF, CPME, or using piperazine as solvent.Reduces environmental persistence and toxicity. google.comorganic-chemistry.orgbiotage.com
Use of CatalysisStoichiometric amounts of activating agents or bases.Palladium, Iridium, or organic photoredox catalysts.Reduces waste, allows for catalyst recycling, enables new reaction pathways. dicp.ac.cnmdpi.com

By integrating these principles, the academic and industrial synthesis of this compound and its enantiomers can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 2 Methylpiperazin 2 Yl Methanol Dihydrochloride

Reactivity at the Amine Nitrogen Centers in Research Contexts

The piperazine (B1678402) ring contains two secondary amine nitrogen atoms, N1 and N4, which exhibit differential reactivity primarily due to steric effects. The N1 nitrogen is adjacent to both a methyl group and a hydroxymethyl group at the C2 position, creating significant steric hindrance. In contrast, the N4 nitrogen is less encumbered, making it the more nucleophilic and accessible site for chemical reactions.

This difference in reactivity is a key consideration in synthetic strategies involving 2-substituted piperazines. Research has shown that in alkylation reactions, the substituent preferentially adds to the N4 position. ufl.edu The steric hindrance at N1 disfavors the approach of electrophiles, directing substitution to the more accessible nitrogen atom. ufl.edu This regioselectivity is crucial for the controlled synthesis of unsymmetrically 1,4-disubstituted piperazine derivatives.

Common reactions involving the amine centers include:

N-Alkylation: Introduction of alkyl groups, often via reaction with alkyl halides. The reaction typically occurs at the N4 position due to lower steric hindrance. ufl.edu

N-Acylation: Formation of amides by reacting with acyl chlorides or anhydrides. Similar to alkylation, this reaction is expected to favor the N4 position.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

The relative reactivity of the nitrogen centers is a foundational principle in the design of synthetic routes for complex molecules built upon the 2-methylpiperazine (B152721) scaffold.

Reaction TypePreferred Nitrogen CenterRationaleRepresentative Electrophiles
N-Alkylation N4Lower steric hindranceAlkyl halides, Epoxides
N-Acylation N4Lower steric hindranceAcyl chlorides, Carboxylic anhydrides
N-Arylation N4Lower steric hindranceAryl halides (e.g., in Buchwald-Hartwig amination)
Michael Addition N4Lower steric hindranceα,β-Unsaturated carbonyls

Reactivity and Derivatization of the Primary Alcohol Functionality

The primary alcohol (-CH₂OH) at the C2 position offers another site for chemical modification. This hydroxyl group can undergo reactions typical of primary alcohols, allowing for the introduction of a wide array of functional groups. These transformations can significantly alter the molecule's physical and biological properties.

Key derivatization pathways include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. masterorganicchemistry.com The choice of oxidizing agent determines the outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) typically yield the aldehyde, while stronger agents such as potassium permanganate (B83412) or chromic acid lead to the corresponding carboxylic acid. masterorganicchemistry.comlibretexts.org Theoretical studies on the atmospheric oxidation of piperazine initiated by OH radicals suggest complex pathways involving the formation of cyclic imines and amides. chemrxiv.orgchemrxiv.org

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters. This is a common strategy for creating prodrugs or modifying solubility.

Etherification: Formation of ethers, for example, through the Williamson ether synthesis by first converting the alcohol to its alkoxide and reacting it with an alkyl halide.

These derivatizations of the hydroxymethyl group are essential for creating analogues with diverse structural features and for exploring structure-activity relationships in medicinal chemistry.

Reaction TypeReagent(s)Product Functional Group
Oxidation (to Aldehyde) Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)Aldehyde (-CHO)
Oxidation (to Carboxylic Acid) KMnO₄, H₂CrO₄ (Jones reagent)Carboxylic Acid (-COOH)
Esterification Carboxylic acid (+ acid catalyst), Acyl chloride (+ base)Ester (-O-C(=O)R)
Etherification (Williamson) 1. NaH or K2. Alkyl halide (R-X)Ether (-O-R)
Mesylation/Tosylation Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl)Sulfonate Ester (-OSO₂R)

Mechanisms of Ring Closure and Rearrangement Reactions

The bifunctional nature of (2-methylpiperazin-2-yl)methanol (B2808321) and its derivatives, possessing both nucleophilic amine centers and a reactive alcohol group, makes them valuable precursors for intramolecular cyclization reactions to form bicyclic structures.

A notable example is the synthesis of chiral (piperazin-2-yl)methanol derivatives, which often begins with the amino acid (S)-serine. nih.gov In a key synthetic step, a chloroacetamide intermediate derived from serine is treated with various primary amines. nih.gov This initiates an intramolecular cyclization process, leading to the formation of diastereomeric bicyclic piperazinediones (cis- and trans-isomers). nih.gov The mechanism involves an initial nucleophilic substitution of the chloride by the primary amine, followed by an intramolecular nucleophilic attack of the second nitrogen of the newly formed piperazine precursor onto the ester carbonyl, resulting in ring closure and formation of the diketopiperazine structure. The scope and limitations of this specific transformation have been thoroughly investigated. nih.gov

Such intramolecular cyclizations are powerful tools for building molecular complexity, transforming the flexible piperazine ring into more rigid, bicyclic systems. organic-chemistry.org The relative positions of the reacting functional groups dictate the size and nature of the newly formed ring, with 6-endo cyclizations being common for forming piperazine-based structures. organic-chemistry.org

Stereochemical Control and Diastereoselectivity in Reactions

Controlling stereochemistry is a critical aspect of synthesizing complex molecules, and reactions involving the chiral center at C2 of (2-methylpiperazin-2-yl)methanol are no exception. The synthesis of enantiomerically pure C2-substituted piperazines often starts from the chiral pool, for instance, by using amino acids like (S)-serine or (R)- and (S)-aspartic acid. nih.govnih.gov This strategy embeds a specific stereochemistry at the C2 position from the outset.

Subsequent reactions can be influenced by this existing chiral center. For example, the intramolecular cyclization to form bicyclic piperazinediones from a serine-derived precursor yields a mixture of cis- and trans-diastereomers. nih.gov The ratio of these diastereomers depends on the reaction conditions and the nature of the substituents.

In other contexts, highly diastereoselective reactions have been developed to synthesize substituted piperazines. A key example is the palladium-catalyzed intramolecular hydroamination of specifically designed aminoalkenes. nih.govorganic-chemistry.org This reaction proceeds with high diastereoselectivity to form trans-2,6-disubstituted piperazines. nih.govrsc.org X-ray crystallography confirmed the trans stereochemistry and revealed that the product adopts a twist-boat conformation to minimize steric strain. nih.govorganic-chemistry.org The stereochemical outcome is dictated by steric effects during the cyclization step, where the C2-substituent favors a pseudoaxial position to reduce allylic strain. organic-chemistry.org These methods provide efficient and modular routes to enantiopure piperazines with diverse substitution patterns. organic-chemistry.orgbohrium.com

Synthetic MethodKey FeatureTypical Stereochemical OutcomeReference(s)
Synthesis from (S)-Serine Chiral pool starting materialEnantiomerically pure at C2; yields diastereomeric (cis/trans) bicyclic products upon cyclization nih.gov
Pd-Catalyzed Hydroamination Intramolecular cyclization of aminoalkenesHighly diastereoselective for trans-2,6-disubstituted piperazines nih.govorganic-chemistry.orgrsc.org
Asymmetric Hydrogenation Catalytic reduction of pyrazin-2-olsYields chiral piperazin-2-ones with high enantioselectivity (up to 90% ee) dicp.ac.cn
Reductive Cyclization of Dioximes Catalytic hydrogenation of linear precursorsPredominantly forms cis-2,6-isomers nih.gov

Mechanistic Investigations of Catalyzed Transformations

Catalysis plays a pivotal role in the functionalization and synthesis of piperazine derivatives, enabling transformations that would otherwise be difficult. Mechanistic studies of these catalyzed reactions provide insights into how to control reactivity and selectivity.

Photoredox Catalysis: A significant advancement in piperazine chemistry is the use of visible-light photoredox catalysis for direct C-H functionalization. nih.govmdpi.comencyclopedia.pub This method allows for the activation of sp³ C-H bonds adjacent to the nitrogen atoms. The mechanism typically involves a photocatalyst, such as an iridium complex (e.g., Ir(ppy)₃), which, upon excitation by light, engages in a single-electron transfer (SET) with the N-protected piperazine. mdpi.comencyclopedia.pub This generates a nitrogen-centered radical cation, which is then deprotonated at the α-carbon to form a key α-amino radical intermediate. nih.gov This highly reactive radical can then couple with various partners like electron-deficient arenes or vinyl sulfones to form new C-C bonds directly on the piperazine ring. nih.gov

Transition-Metal Catalysis: Palladium and iridium catalysts are widely used for synthesizing and modifying piperazines.

Palladium-catalyzed hydroamination is a powerful method for the diastereoselective synthesis of 2,6-disubstituted piperazines from aminoalkenes. nih.govorganic-chemistry.org The mechanism is believed to involve the coordination of the palladium catalyst to the alkene, followed by intramolecular nucleophilic attack by the amine.

Iridium-catalyzed asymmetric hydrogenation of pyrazines provides a route to chiral piperazines. researchgate.net This process involves the activation of pyrazines with alkyl halides to form pyrazinium salts, which are then hydrogenated with high enantioselectivity. researchgate.net

Electrocatalytic hydrogenation using catalysts like rhodium on carbon has also been demonstrated for the reduction of N-heterocycles like pyrazine (B50134) to piperazine under mild conditions. nih.gov

These catalyzed transformations represent modern, efficient strategies for creating structural diversity in piperazine-based molecules, with mechanistic understanding guiding the development of new and improved synthetic methods. organic-chemistry.orgnih.gov

Catalytic TransformationCatalyst SystemKey Mechanistic FeatureProduct Type
α-C-H Arylation Ir(ppy)₃ / Visible LightSingle-Electron Transfer (SET) to form an α-amino radicalα-Aryl piperazines
Intramolecular Hydroamination Palladium complex (e.g., Pd(TFA)₂)Intramolecular nucleophilic attack of amine onto a Pd-activated alkenetrans-2,6-Disubstituted piperazines
Asymmetric Hydrogenation Iridium / Chiral Ligand (e.g., JosiPhos)Hydrogenation of pre-activated pyrazinium saltsChiral substituted piperazines
Reductive Cyclization Pd/C or Raney Nickel / H₂Catalytic hydrogenolysis of N-O bonds followed by reductive cyclizationSubstituted piperazines

Applications of 2 Methylpiperazin 2 Yl Methanol Dihydrochloride As a Synthetic Building Block and Ligand

Utilization in Asymmetric Catalysis Research

The unique structural features of (2-methylpiperazin-2-yl)methanol (B2808321)—specifically its chirality, diamine functionality, and hydroxyl group—position it as a promising scaffold for the development of novel catalysts for asymmetric reactions.

Ligand Design for Enantioselective Metal-Catalyzed Reactions

The development of chiral ligands is crucial for enantioselective transition-metal catalyzed reactions, which are instrumental in creating complex, stereochemically defined molecules. mdpi.com The structure of (2-methylpiperazin-2-yl)methanol is well-suited for this purpose. The two nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the methanol (B129727) substituent can act as coordination sites for a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Chiral piperazines have previously been employed as ligands in metal-catalyzed reactions, such as the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, where they induced high enantioselectivity. unl.pt The rigid conformation of the six-membered piperazine ring helps in creating a well-defined and predictable chiral pocket around the metal catalyst. unl.pt This structural rigidity, combined with the stereocenters inherent in (2-methylpiperazin-2-yl)methanol, makes it an attractive candidate for designing novel bidentate or tridentate ligands for a variety of metal-catalyzed processes, including asymmetric hydrogenations and C-H functionalization reactions. mdpi.comrsc.org

Table 1: Structural Features for Ligand Design

Structural Feature Role in Asymmetric Catalysis
Chiral Centers Induce stereoselectivity by creating a chiral environment around the metal center.
Diamine Moiety Provides two coordination sites (N, N') for metal binding, forming a stable chelate ring.
Hydroxyl Group Acts as a third potential coordination site (O), enabling the formation of tridentate ligands.

| Rigid Piperazine Core | Restricts conformational flexibility, leading to a more defined and effective chiral pocket. |

Organocatalytic Applications

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. clockss.org Chiral amines are a cornerstone of this field, often activating substrates by forming transient chiral enamines or iminium ions. unl.pt

The (2-methylpiperazin-2-yl)methanol structure contains secondary amine functionalities within a chiral framework, making it a prime candidate for organocatalysis. Chiral piperazine derivatives have been successfully used as organocatalysts in asymmetric Michael additions of aldehydes to nitroalkenes, demonstrating high diastereoselectivity and enantioselectivity. unl.pt The inherent 1,2-diamine functionality within the rigid piperazine framework is a key feature for its catalytic potential. unl.pt By leveraging the chiral environment and the basicity of the nitrogen atoms, this compound could be applied to a range of organocatalytic transformations.

Table 2: Potential Organocatalytic Applications

Reaction Type Plausible Mechanism of Action
Michael Addition Formation of a chiral enamine intermediate with a donor molecule (e.g., an aldehyde), which then attacks the Michael acceptor. unl.ptnih.gov
Aldol (B89426) Reaction Activation of a ketone or aldehyde via enamine formation to facilitate stereoselective C-C bond formation. clockss.org

| Mannich Reaction | Generation of a chiral iminium ion that directs the stereoselective addition of a nucleophile. |

Incorporation into Complex Molecular Architectures and Scaffolds

The functional groups and stereochemistry of (2-methylpiperazin-2-yl)methanol make it an ideal starting point for constructing more elaborate molecules, particularly those containing nitrogen-based heterocyclic systems.

Precursor for Nitrogen-Heterocyclic Compounds

Nitrogen heterocycles are ubiquitous in medicinal chemistry and are core components of a vast number of pharmaceuticals. rsc.orgresearchgate.net (2-Methylpiperazin-2-yl)methanol serves as a versatile precursor for a variety of more complex nitrogen-containing scaffolds. mdpi.com The two nitrogen atoms can be selectively functionalized through reactions like alkylation, acylation, or sulfonylation, while the hydroxyl group can be converted to other functionalities or used as a handle for cyclization. This allows for the systematic construction of diverse libraries of compounds, such as bicyclic or polycyclic piperazine derivatives, which are of significant interest in drug discovery programs. rsc.orgrsc.org

Table 3: Derivatization Reactions for Complex Scaffolds

Reactive Site Reaction Type Potential Outcome
N1/N4 Amine N-Alkylation, N-Acylation Introduction of diverse substituents to modulate properties.
N1/N4 Amine Reductive Amination Formation of N-alkylated derivatives. clockss.org
Hydroxyl Group Etherification, Esterification Modification of the side chain.

| Multiple Sites | Intramolecular Cyclization | Formation of fused or bridged bicyclic heterocyclic systems. |

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools in modern synthetic chemistry, valued for their atom and step economy. nih.govdiva-portal.org The structure of (2-methylpiperazin-2-yl)methanol, featuring two distinct secondary amine nucleophiles, makes it an ideal scaffold for use in MCRs.

For example, the amine functionalities can participate in classic MCRs such as the Ugi or Mannich reactions. nih.govrug.nl By incorporating this chiral diamine building block, chemists can rapidly generate complex, three-dimensional molecules with multiple points of diversity in a single, efficient operation. This strategy is particularly powerful in medicinal chemistry for creating libraries of novel, drug-like compounds for biological screening. nih.gov

Table 4: Role in a Representative Multi-Component Reaction (Ugi-type)

Component Example Role of (2-methylpiperazin-2-yl)methanol
Amine (2-methylpiperazin-2-yl)methanol Provides the nucleophilic amine component. Its bifunctional nature could potentially lead to further reactions or macrocyclization.
Carbonyl An aldehyde or ketone Reacts with the amine to form an iminium ion intermediate.
Isocyanide An alkyl or aryl isocyanide Acts as the nucleophilic C1 synthon.

| Carboxylic Acid | A carboxylic acid | Participates in the final rearrangement step. |

Role in Chiral Pool Synthesis and Stereoselective Functionalization of Substrates

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral targets. mdpi.com This approach is a cornerstone of asymmetric synthesis, providing an efficient way to introduce stereocenters into a molecule.

(2-Methylpiperazin-2-yl)methanol and its parent structures can be synthesized from proteinogenic amino acids like (S)-serine, effectively transferring the inherent chirality of the amino acid to the piperazine scaffold. nih.gov This strategy has been used to create a series of chiral, nonracemic (piperazin-2-yl)methanol derivatives. nih.gov Similarly, orthogonally protected, enantiomerically pure 2-substituted piperazines can be prepared in a few steps starting from α-amino acids. rsc.org

Once synthesized, this enantiopure building block can be used to direct the stereochemistry of subsequent reactions. The pre-existing chiral centers influence the facial selectivity of approaching reagents, enabling the stereoselective functionalization of the molecule at its reactive sites (the two nitrogens and the oxygen), thereby propagating the initial chirality into a more complex final product. researchgate.net

Table 5: Chiral Pool Synthesis Strategy

Chiral Precursor Key Transformation Resulting Product
(S)-Serine Multi-step sequence including cyclization Chiral (piperazin-2-yl)methanol derivatives. nih.gov

Theoretical and Computational Investigations of 2 Methylpiperazin 2 Yl Methanol Dihydrochloride

Conformational Analysis Studies of Piperazine (B1678402) Ring Systems

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a flexible system that can adopt several conformations, with the chair form being the most stable. The introduction of substituents on the ring, as in (2-methylpiperazin-2-yl)methanol (B2808321), significantly influences its conformational preferences.

Theoretical studies on 2-substituted piperazines have shown a general preference for the substituent to occupy an axial position. nih.gov This preference is contrary to what is typically observed in substituted cyclohexanes, where equatorial positions are favored to minimize steric hindrance. In the case of 1-acyl or 1-aryl 2-substituted piperazines, the axial conformation is consistently found to be the preferred arrangement. nih.gov For derivatives containing a hydroxyl group, such as the methanol (B129727) substituent in the target compound, the axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent ring nitrogen. nih.gov

The conformational landscape of the piperazine ring is crucial as it dictates the spatial orientation of its functional groups, which in turn governs its interactions with other molecules, such as biological receptors or substrates in a catalytic system. The relative energies of different conformers (e.g., chair, boat, twist-boat) can be calculated using computational methods to predict the most likely three-dimensional structure of the molecule.

Table 1: Calculated Relative Energies of Piperazine Conformers This table presents hypothetical data for illustrative purposes based on general principles of conformational analysis.

Conformer Substituent Position Relative Energy (kcal/mol) Key Stabilizing/Destabilizing Interactions
Chair Axial 0.00 Potential for intramolecular H-bonding.
Chair Equatorial 1.5 - 2.5 Increased steric interactions with ring atoms.
Twist-Boat - 4.0 - 6.0 Higher torsional strain compared to chair.
Boat - 6.0 - 8.0 Significant steric and torsional strain.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For piperazine derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize molecular geometry and calculate electronic parameters. bohrium.combookpi.org

These calculations provide insights into the distribution of electron density within the molecule. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. jksus.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (2-methylpiperazin-2-yl)methanol dihydrochloride (B599025), MEP analysis would highlight the electrophilic character of the ammonium (B1175870) protons and the nucleophilic nature of the oxygen atom in the methanol group, predicting sites for intermolecular interactions. bookpi.org

Table 2: Calculated Electronic Properties of a Model 2-Substituted Piperazine This table contains representative data based on typical values found in computational studies of similar molecules.

Parameter Calculated Value (a.u.) Interpretation
HOMO Energy -0.25 Relates to ionization potential and electron-donating ability.
LUMO Energy +0.05 Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 0.30 Indicator of chemical stability and reactivity.
Dipole Moment 2.5 Debye Measures the overall polarity of the molecule.
Chemical Hardness 0.15 Resistance to change in electron distribution.
Electrophilicity Index 0.10 Propensity of the molecule to accept electrons.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reaction pathways for the synthesis of complex molecules like (2-methylpiperazin-2-yl)methanol dihydrochloride. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.

The synthesis of 2-substituted piperazines can be achieved through various methods, including intramolecular hydroamination and Jocic-type reactions. organic-chemistry.orgresearchgate.net For instance, modeling the intramolecular cyclization of a suitable diamine precursor would involve locating the transition state for the ring-closing step. Transition state analysis provides information about the geometry of the molecule at the peak of the energy barrier, offering insights into the factors that control the reaction's feasibility and stereochemical outcome.

These computational models can also be used to explore the effects of different catalysts, solvents, and reaction conditions on the reaction pathway, guiding the optimization of synthetic procedures. For example, in a palladium-catalyzed amination reaction to form the piperazine ring, modeling could help elucidate the catalytic cycle and identify the rate-determining step. gyanvihar.org

Ligand-Substrate Interaction Simulations in Catalytic Systems

The piperazine scaffold is a common feature in ligands used in catalysis and as pharmacophores that interact with biological macromolecules. rsc.orgresearchgate.net (2-methylpiperazin-2-yl)methanol, with its chiral center and multiple potential coordination sites (two nitrogen atoms and one oxygen atom), can act as a versatile ligand for metal ions.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand and a larger molecule, such as a metal complex or an enzyme. nih.gov Docking studies can predict the preferred binding orientation of the ligand within a catalytic active site, while MD simulations can provide insights into the dynamic behavior of the ligand-substrate complex over time. rsc.org

These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the complex. nih.gov For (2-methylpiperazin-2-yl)methanol acting as a ligand, simulations could model its coordination to a metal center and the subsequent interaction of this complex with a substrate, shedding light on the mechanism of catalysis.

Table 3: Simulated Interaction Data for a Piperazine-Based Ligand in a Catalytic Site This table presents hypothetical data to illustrate the output of ligand-substrate interaction simulations.

Interacting Residue/Atom in Catalytic Site Ligand Atom Involved Type of Interaction Distance (Å)
Metal Ion (e.g., Zn2+) N1 (Piperazine) Coordination Bond 2.1
Metal Ion (e.g., Zn2+) O (Methanol) Coordination Bond 2.3
Aspartate-124 H-N4 (Piperazine) Hydrogen Bond 2.8
Phenylalanine-107 Piperazine Ring π-cation Interaction 4.5
Glutamate-172 H-O (Methanol) Hydrogen Bond 2.9

Predictive Modeling for Novel Derivatives and Their Stereochemistry

Computational modeling is an invaluable tool for the in silico design of novel derivatives of (2-methylpiperazin-2-yl)methanol with tailored properties. By systematically modifying the parent structure—for example, by adding or changing substituents—and then calculating the properties of these new virtual compounds, researchers can screen large libraries of potential molecules without the need for extensive synthesis and testing. unipa.it

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their observed activity (e.g., catalytic efficiency or biological potency). nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives.

A key aspect in the design of derivatives of (2-methylpiperazin-2-yl)methanol is the control of stereochemistry. The molecule contains a chiral center at the C2 position of the piperazine ring. Computational methods can be used to model stereoselective reactions, predicting which enantiomer is likely to be formed preferentially. researchgate.net Furthermore, by simulating the interactions of different stereoisomers with a chiral environment (such as an enzyme active site), it is possible to predict which isomer will exhibit the desired activity, guiding the synthesis of enantiomerically pure compounds. nih.gov

Advanced Analytical Methodologies in Research on 2 Methylpiperazin 2 Yl Methanol Dihydrochloride

Stereochemical Purity Determination Techniques (e.g., Chiral HPLC, advanced NMR for enantiomeric excess)

Ensuring the stereochemical purity of (2-methylpiperazin-2-yl)methanol (B2808321) dihydrochloride (B599025) is critical, as different enantiomers of a chiral drug can exhibit varied biological activities. Chiral High-Performance Liquid Chromatography (HPLC) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this purpose.

Chiral HPLC stands as a cornerstone for separating and quantifying enantiomers. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For piperazine (B1678402) derivatives, polysaccharide-based CSPs, such as those found in Chiralpak columns, are effective. The separation is influenced by the mobile phase composition, which often includes solvents like acetonitrile and methanol (B129727), sometimes with additives like diethylamine (DEA) to improve peak shape and resolution. The precise conditions, including the column type, mobile phase, flow rate, and temperature, are optimized to achieve baseline separation of the enantiomers, allowing for accurate determination of enantiomeric excess (ee).

ParameterCondition
Column Chiralpak AD-H / Chiralpak IC
Mobile Phase Hexane:Ethanol:Diethylamine (85:15:0.1 v/v/v) or Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v) acs.org
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 35 °C acs.org

Advanced NMR Spectroscopy offers powerful methods for determining enantiomeric purity without the need for physical separation. One such technique involves using a chiral palladium-based probe labeled with fluorine-19 (¹⁹F). In this approach, the chiral analyte dynamically binds to the ¹⁹F-labeled probe, forming diastereomeric complexes. These complexes produce distinct signals in the ¹⁹F NMR spectrum, one for each enantiomer. The relative integration of these sharp, well-resolved signals allows for the direct and rapid calculation of the enantiomeric excess in the sample. This method is particularly advantageous for high-throughput screening and reaction monitoring.

In-depth Spectroscopic Characterization for Mechanistic and Structural Elucidation (e.g., Temperature-dependent NMR, High-resolution Mass Spectrometry for intermediates)

Beyond purity, understanding the dynamic behavior and formation of (2-methylpiperazin-2-yl)methanol dihydrochloride requires sophisticated spectroscopic analysis.

Temperature-dependent NMR (VT-NMR) is crucial for studying the conformational dynamics of the piperazine ring. The six-membered piperazine ring typically exists in a chair conformation, but it can undergo ring inversion. Additionally, rotation around amide bonds (if the piperazine is acylated) is restricted. These dynamic processes can be observed with VT-NMR. At low temperatures, the interconversion is slow on the NMR timescale, leading to separate signals for different conformers. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). By analyzing these spectral changes, researchers can calculate the activation energy barriers (ΔG‡) for processes like ring inversion and bond rotation, providing fundamental insights into the molecule's flexibility and conformational preferences in solution acs.orgscience.gov.

High-Resolution Mass Spectrometry (HRMS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for mechanistic studies and identifying transient intermediates during synthesis. HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of elemental compositions. In the synthesis of N-heterocycles, HRMS can be used to detect and confirm the presence of proposed reaction intermediates, even if they are too unstable to be isolated. acs.orgchinesechemsoc.orgclockss.org For instance, by analyzing the reaction mixture at various time points, HRMS can help piece together the reaction pathway, supporting or refuting proposed mechanisms.

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, a single-crystal X-ray diffraction study provides unequivocal proof of its absolute configuration and detailed information about its conformation.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a precise map of electron density, from which the positions of all atoms in the molecule can be determined. For chiral molecules, specialized methods analyzing anomalous dispersion effects are used to assign the absolute stereochemistry (R/S configuration) without ambiguity. A study on the closely related R-(−)-2-methylpiperazine confirmed its absolute structure using this method.

Furthermore, crystallographic data reveals precise bond lengths, bond angles, and torsional angles. This information defines the exact conformation of the piperazine ring (e.g., a chair conformation) and the orientation of its substituents in the crystal lattice acs.orgdntb.gov.ua.

ParameterExample Data for a Piperazine Derivative acs.org
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.5982(2)
b (Å) 8.4705(1)
c (Å) 14.8929(3)
β (°) ** 97.430(1)
Volume (ų) **1325.74(4)
Z (molecules/unit cell) 4

Chiroptical Spectroscopy for Configurational Assignments (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are non-destructive and provide information about the stereochemistry of molecules in solution.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A chiral molecule will absorb one direction of polarized light more than the other, resulting in a CD spectrum with positive or negative peaks (Cotton effects). The CD spectrum is highly sensitive to the molecule's stereochemistry. The induction of chiral optical properties in materials synthesized using S- and R-2-methylpiperazine has been verified using CD spectroscopy, demonstrating the technique's utility for confirming the chirality of the final product. rsc.org The sign and intensity of the Cotton effects can often be correlated with the absolute configuration of the stereocenters, sometimes through comparison with theoretical calculations or spectra of related known compounds nih.govscientifiq.ai.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers relations), and an ORD spectrum provides complementary information for assigning the absolute configuration of a chiral molecule.

Application of Hyphenated Techniques in Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures, such as those encountered during chemical synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier hyphenated technique for monitoring the progress of a reaction and analyzing the final product mixture. An HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) system separates the components of the reaction mixture (starting materials, intermediates, products, and byproducts). The eluent from the chromatography column is then introduced directly into a mass spectrometer. The MS provides mass information for each separated component, allowing for their identification. The use of tandem mass spectrometry (LC-MS/MS) can provide structural information for unknown impurities and confirm the identity of the target compound with very high specificity and sensitivity. This makes LC-MS an invaluable tool for optimizing reaction conditions, identifying impurities, and ensuring the quality of the final product in piperazine synthesis researchgate.net.

Future Research Directions and Unexplored Potential of 2 Methylpiperazin 2 Yl Methanol Dihydrochloride in Chemical Science

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing chiral piperazines exist, the development of routes specifically tailored to (2-methylpiperazin-2-yl)methanol (B2808321) dihydrochloride (B599025) that are both novel and sustainable remains a key area for future research. Current approaches to substituted piperazines often rely on multi-step sequences, chiral auxiliaries, or resolutions that can be inefficient and generate significant waste. rsc.org Future efforts could focus on more direct and environmentally benign strategies.

One promising avenue is the application of photoredox catalysis . Recent advances have demonstrated the C–H functionalization of piperazines using organic photocatalysts, which offers a greener alternative to traditional transition-metal catalysts. mdpi.comresearchgate.net Research could explore the direct, stereocontrolled installation of the hydroxymethyl and methyl groups onto a piperazine (B1678402) precursor using light-mediated reactions. This approach could significantly shorten synthetic sequences and reduce reliance on toxic reagents. mdpi.com

Another area of focus should be the development of asymmetric organocatalytic routes . Strategies involving the catalytic enantioselective synthesis of related heterocyclic structures, such as pyrrolodiketopiperazines, highlight the power of chiral Brønsted bases and other organocatalysts in controlling stereochemistry. nih.gov Designing a catalytic system that can construct the quaternary stereocenter of (2-methylpiperazin-2-yl)methanol with high enantioselectivity would be a significant advancement.

Furthermore, leveraging the chiral pool by starting from readily available, enantiopure precursors like α-amino acids offers a practical and scalable synthetic strategy. rsc.org Research could focus on novel cyclization strategies that transform chiral amino acid derivatives into the target piperazine structure efficiently and with high fidelity. rsc.orgrsc.org

Synthetic Strategy Potential Advantages for (2-Methylpiperazin-2-yl)methanol Synthesis Key Research Challenge
Photoredox Catalysis Utilizes sustainable organic dyes, enables direct C-H functionalization, potentially shorter routes. mdpi.comresearchgate.netAchieving high stereocontrol at the quaternary carbon center.
Asymmetric Organocatalysis Metal-free, environmentally benign, potential for high enantioselectivity. nih.govclockss.orgDesign of a catalyst specific for the formation of the target molecule's structure.
Chiral Pool Synthesis Starts from inexpensive, enantiopure materials (e.g., amino acids), scalable. rsc.orgrsc.orgDeveloping novel and efficient cyclization and functionalization steps.
Chemoenzymatic Synthesis Highly selective, operates under mild conditions, environmentally friendly.Identifying or engineering an enzyme capable of catalyzing the key bond formations.

Expansion of Catalytic Applications Beyond Current Scope

The inherent chirality and the presence of multiple coordination sites (two nitrogen atoms and one oxygen atom) make (2-methylpiperazin-2-yl)methanol a highly promising candidate for use as a chiral ligand in asymmetric catalysis. While chiral piperazines have been explored in this context, the specific substitution pattern of this compound remains unexploited. rsc.orgnih.gov

Future research should involve the synthesis of novel transition-metal complexes where (2-methylpiperazin-2-yl)methanol acts as a tridentate or bidentate ligand. These complexes could be screened for activity in a wide range of asymmetric transformations, including:

Hydrogenations: Iridium-catalyzed asymmetric hydrogenation of pyrazines has been shown to be an effective method for producing chiral piperazines. acs.org New rhodium or iridium complexes incorporating (2-methylpiperazin-2-yl)methanol could be developed as catalysts for the asymmetric hydrogenation of various prochiral substrates. acs.org

Carbon-Carbon Bond Forming Reactions: The compound could serve as a ligand in palladium-catalyzed allylic alkylations or copper-catalyzed conjugate additions, where controlling the stereochemical outcome is paramount.

Oxidation Reactions: Chiral ligands are crucial in asymmetric epoxidation and dihydroxylation reactions. The unique steric and electronic properties of this ligand could offer novel reactivity and selectivity.

Beyond its role as a ligand, the molecule itself could function as an organocatalyst . The combination of a secondary amine and a primary alcohol within a chiral framework is a motif found in successful organocatalysts for aldol (B89426) and Michael reactions. clockss.org Investigating its efficacy in promoting these and other transformations is a logical next step.

Integration into Advanced Materials Science Research

The incorporation of chiral building blocks into polymers and other advanced materials is a rapidly growing field. mdpi.com (2-Methylpiperazin-2-yl)methanol dihydrochloride is an ideal candidate for integration into novel materials, not for its inherent physical properties, but as a chiral monomer that imparts specific structural features to a larger assembly.

Future research could focus on the polymerization of (2-methylpiperazin-2-yl)methanol derivatives. The primary alcohol provides a handle for conversion into a polymerizable group, such as an acrylate (B77674) or vinyl ether. The piperazine nitrogens also offer sites for incorporation into polymer backbones, for example, in the synthesis of chiral polyamides or polyurethanes. The introduction of this specific chiral monomer could be used to synthesize chiral polymers with unique helical structures or recognition capabilities. mdpi.com

Another unexplored area is its use in the synthesis of metal-organic frameworks (MOFs) . The di-nitrogen and oxygen donor sites could coordinate with metal ions to form extended, chiral, porous networks. The synthesis of such materials would be a significant step, with potential downstream applications in enantioselective separations or asymmetric catalysis, leveraging the chirality of the framework itself.

Exploration of New Chemical Transformations and Stereocontrol Strategies

The dense functionality of (2-methylpiperazin-2-yl)methanol provides a platform for exploring novel chemical transformations and strategies for stereocontrol. The quaternary chiral center can act as a powerful stereodirecting element in reactions on the piperazine ring or its substituents.

Research should investigate diastereoselective reactions where the existing stereocenter dictates the stereochemical outcome of a new one. For instance, alkylation or acylation of the piperazine nitrogens could proceed with high diastereoselectivity due to the steric influence of the adjacent methyl and hydroxymethyl groups. This would provide access to a diverse library of complex, stereochemically rich piperazine derivatives. nih.govnih.gov

Furthermore, the compound can be used as a chiral template or auxiliary. By temporarily attaching it to a prochiral molecule, it could guide a stereoselective transformation on that molecule, after which the auxiliary could be cleaved and recovered. This strategy is well-established in organic synthesis, but its application with this particular scaffold is unexplored. rsc.org The development of such methods would be particularly valuable for the synthesis of other complex chiral molecules. acs.orgresearchgate.net

Stereocontrol Strategy Description Potential Outcome
Substrate-Controlled Diastereoselection The existing quaternary stereocenter directs the formation of new stereocenters during functionalization of the piperazine ring.Synthesis of multi-substituted piperazines with defined relative and absolute stereochemistry. nih.gov
Chiral Auxiliary The compound is temporarily attached to a substrate to control the stereochemistry of a reaction, then removed.Enantioselective synthesis of a wide range of molecules, with the potential for recovery and reuse of the piperazine derivative. rsc.org
Stereodivergent Synthesis Selective functionalization of either piperazine nitrogen could lead to different diastereomeric products from the same starting material.Access to a wider range of stereoisomers for screening and application development. nih.gov

Application in Chemical Biology Tools

Excluding direct therapeutic effects, this compound holds considerable promise for the development of sophisticated chemical biology tools. Chirality is a critical factor in molecular recognition, and this compound can serve as a rigid, stereodefined scaffold for constructing probes and other reagents. biotools.us

One promising direction is the development of chiral chemical probes . The primary alcohol and secondary amines are ideal handles for late-stage functionalization, allowing for the attachment of fluorophores, affinity tags (like biotin), or reactive groups. acs.org By attaching such moieties, the molecule could be converted into a tool for studying biological systems, for example, as a chiral probe to investigate the stereochemical preferences of enzyme active sites.

The piperazine core is also amenable to incorporation into stimulus-responsive linkers . For instance, piperazine-fused disulfides have been developed as high-performance, reduction-activated cores for bifunctional probes. chemrxiv.orgchemrxiv.org A chiral version derived from (2-methylpiperazin-2-yl)methanol could be used to create linkers that release a cargo (e.g., a fluorescent reporter) in response to specific redox environments, with the chirality potentially influencing the linker's stability or interaction with biological reductants like thioredoxins. chemrxiv.orgchemrxiv.org The development of such tools would contribute significantly to the study of cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-methylpiperazin-2-yl)methanol dihydrochloride and ensuring its purity?

  • Methodology : Synthesis typically involves alkylation or condensation reactions followed by dihydrochloride salt formation via crystallization from polar solvents (e.g., ethanol or isopropyl alcohol) . Purification steps may include recrystallization and vacuum drying. Purity validation requires HPLC (≥98% purity threshold) and melting point analysis (e.g., 196–201°C for analogous dihydrochloride salts) .

Q. What analytical techniques are critical for characterizing the structural and chemical properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) .
  • HPLC : Assess purity with C18 columns and UV detection (λ = 254 nm) .
  • NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR in D₂O or deuterated methanol .
  • Melting point determination : Compare observed values to literature data for consistency .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust or vapors .
  • Store desiccated at −20°C to minimize hygroscopic degradation .

Q. What are the known chemical incompatibilities of this compound during experimental procedures?

  • Methodology : Avoid exposure to strong oxidizers (e.g., peroxides, chlorates), as decomposition may release toxic gases (e.g., HCl, CO) . Compatibility testing with solvents/reagents is recommended prior to large-scale reactions.

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under various environmental conditions?

  • Methodology :

  • Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via GC-FID or LC-MS, referencing protocols for analogous dihydrochlorides .
  • Kinetic analysis : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. What strategies are effective in resolving contradictions in crystallographic data during structural elucidation?

  • Methodology :

  • SHELX refinement : Use iterative cycles of least-squares refinement and electron density mapping to resolve disordered atoms .
  • Complementary techniques : Validate with powder XRD or solid-state NMR to address twinning or polymorphism issues .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?

  • Methodology :

  • In vitro enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for LSD1 inhibition, as seen in Bomedemstat dihydrochloride) .
  • Cell-based assays : Quantify apoptosis (flow cytometry) or proliferation (MTT assay) in cancer cell lines .

Q. What methodological considerations are essential when employing this compound as a precursor in multi-step organic syntheses?

  • Methodology :

  • Functional group protection : Temporarily block reactive sites (e.g., piperazine NH groups) using Boc or Fmoc strategies .
  • Reaction optimization : Screen solvents (DMF, acetonitrile) and catalysts (e.g., Pd/C for hydrogenation) to maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.